molecular formula C17H11ClF4N4OS B11666620 2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide

2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide

Cat. No.: B11666620
M. Wt: 430.8 g/mol
InChI Key: MXEXLWLYBRTAOQ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanylidene Group:

    Substitution Reactions: The chloro and fluoro groups are introduced via halogenation reactions, typically using reagents such as thionyl chloride or fluorinating agents.

    Coupling with Benzamide: The final step involves coupling the substituted triazole with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving the triazole ring or the sulfanylidene group.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring and the sulfanylidene group are likely to play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide: can be compared with other benzamide derivatives that feature different substituents on the benzene ring or the triazole ring.

    Triazole Derivatives: Compounds with similar triazole rings but different substituents can provide insights into the structure-activity relationship.

Uniqueness

  • The combination of chloro, fluoro, and trifluoromethyl groups in this compound is unique and may confer specific properties such as increased lipophilicity or enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C17H11ClF4N4OS

Molecular Weight

430.8 g/mol

IUPAC Name

2-chloro-6-fluoro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C17H11ClF4N4OS/c18-11-5-2-6-12(19)14(11)15(27)23-8-13-24-25-16(28)26(13)10-4-1-3-9(7-10)17(20,21)22/h1-7H,8H2,(H,23,27)(H,25,28)

InChI Key

MXEXLWLYBRTAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F)C(F)(F)F

Origin of Product

United States

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